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Compound of Interest

Compound Name: Damascenone

Cat. No.: B7824017 Get Quote

In the intricate world of aroma chemistry, Damascenone and the various isomers of

Damascone stand out as potent contributors to the complex scents of roses, fruits, and other

natural products.[1] As members of the rose ketone family, these C13-norisoprenoids are of

significant interest to researchers in the fields of flavor and fragrance, as well as to drug

development professionals studying sensory perception.[1] This guide provides an objective

comparison of the sensory perception of Damascenone versus Damascone, supported by

available experimental data and detailed methodologies.

Sensory Profile and Olfactory Character
Both Damascenone and the Damascones are renowned for their intense and complex

aromas, characterized by a blend of floral and fruity notes.[2][3] While their scent profiles

overlap, distinct nuances differentiate them.

β-Damascenone is a major contributor to the aroma of roses and is also found in a wide range

of other natural products, including tobacco, beer, grapes, and baked apples.[4] Its scent is

often described as a multifaceted combination of rose, plum, berry, and apple, with

sophisticated tobacco and sweet undertones. It is considered to impart a naturalness and

radiance to fragrance compositions.

The Damascones encompass a family of isomers, primarily alpha (α), beta (β), and delta (δ),

each with its own unique olfactory signature. Generally, they are characterized by rosy and

fruity aspects, with woody and tobacco-like qualities.
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α-Damascone is described as having a fruity and floral scent with a distinct camphoraceous

element. It is less rosy than β-Damascone and possesses green apple and plum notes.

β-Damascone is often described as more gourmand, with floral and tobacco-like aspects. It

has prominent notes of rose, plum, and raspberry, complemented by honey and tobacco

facets.

δ-Damascone offers a cooked fruit and jammy character and is often used in combination

with other Damascones to create various effects. Its aroma is considered close to that of α-

Damascone but with a more woody nuance.

Quantitative Sensory Data
The perceived intensity of these compounds is closely linked to their odor detection thresholds,

which represent the lowest concentration detectable by the human nose.

Compound
Odor Detection
Threshold

Key Sensory
Descriptors

References

β-Damascenone 0.002 µg/L (in water)
Rose, plum, berry,

apple, tobacco, sweet

α-Damascone 1.5 - 100 µg/L

Fruity, floral, green

apple, plum,

camphoraceous

β-Damascone
Not explicitly found in

a comparable format

Rose, plum,

raspberry, wine,

tobacco, diffusive

δ-Damascone 0.007 ng/L (in air)
Cooked fruits, jammy,

woody undertones

Experimental Protocols
Sensory Panel Evaluation
A robust methodology for assessing the sensory attributes of Damascenone and Damascones

involves a trained sensory panel. The following protocol is based on established practices in
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sensory science.

Objective: To identify and quantify the sensory descriptors of Damascenone and Damascone

isomers.

Panelists: A panel of 10-15 individuals trained in sensory descriptive analysis of aroma

compounds.

Sample Preparation:

Stock solutions of high-purity Damascenone and each Damascone isomer are prepared in a

suitable solvent (e.g., ethanol).

A series of dilutions are made to concentrations above the known or expected odor

thresholds.

For evaluation, a precise volume of each diluted solution is added to an odorless medium

(e.g., water, unscented cosmetic base) in a standardized container.

Evaluation Procedure:

Panelists are presented with the samples in a controlled environment (odor-free, consistent

lighting and temperature).

Samples are coded with random three-digit numbers to prevent bias.

Panelists are instructed to assess the odor of each sample and rate the intensity of various

sensory attributes (e.g., rosy, fruity, woody, sweet) on a structured scale (e.g., a 15-cm line

scale anchored from "not perceptible" to "very strong").

Breaks and palate cleansers (e.g., unscented crackers, water) are provided between

samples to prevent sensory fatigue.

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed

(e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory

profiles of the compounds.
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Odor Threshold Determination by Gas Chromatography-
Olfactometry (GC-O)
GC-O is a powerful technique used to determine the odor detection thresholds of volatile

compounds.

Objective: To determine the odor detection threshold of Damascenone and Damascone

isomers.

Instrumentation: A gas chromatograph coupled with an olfactometry port and a mass

spectrometer (MS) or flame ionization detector (FID).

Procedure:

A standard solution of the analyte (Damascenone or a Damascone isomer) at a known

concentration is prepared.

A series of stepwise dilutions of the standard solution are created.

Each dilution is injected into the GC-O system. The effluent from the GC column is split, with

one part going to the detector (MS or FID) for chemical identification and quantification, and

the other part going to the olfactometry port for sensory evaluation.

A trained panelist sniffs the olfactometry port and indicates when an odor is detected.

The lowest concentration at which the odor is reliably detected by a certain percentage of the

panel (typically 50%) is determined as the odor detection threshold.

Signaling Pathways and Experimental Workflows
The perception of odorants like Damascenone and Damascones begins with their interaction

with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the

surface of olfactory sensory neurons in the nasal cavity. While the specific ORs that bind to

Damascenone and Damascones have not been definitively identified, the general mechanism

of olfactory signal transduction is well-established.
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Upon binding of an odorant molecule, the OR undergoes a conformational change, activating

an intracellular G-protein (Gαolf). This, in turn, activates adenylyl cyclase, leading to an

increase in intracellular cyclic AMP (cAMP). The rise in cAMP opens cyclic nucleotide-gated ion

channels, causing an influx of cations and depolarization of the neuron, which generates an

electrical signal that is transmitted to the brain for processing.
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Diagram 1: Experimental Workflow for Sensory Panel Evaluation

Sample Preparation

Sensory Evaluation

Data Analysis

Prepare stock solutions of Damascenone and Damascone isomers

Create serial dilutions

Add dilutions to odorless medium

Present coded samples to trained panelists

Panelists rate sensory attributes on a structured scale

Provide breaks and palate cleansers

Collect intensity ratings

Perform statistical analysis (e.g., ANOVA)

Determine significant differences in sensory profiles

Click to download full resolution via product page

Diagram 1: Experimental Workflow for Sensory Panel Evaluation
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Diagram 2: Generalized Olfactory Signaling Pathway
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Diagram 2: Generalized Olfactory Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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